An In-depth Technical Guide to the Chemical Properties of 4-Pentenamide, N,N-diethyl-
An In-depth Technical Guide to the Chemical Properties of 4-Pentenamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
4-Pentenamide, N,N-diethyl-, with the CAS number 67449-88-1, is a tertiary amide containing a terminal double bond. Its unique structure suggests potential for further functionalization and exploration of its biological activities.
Physicochemical Data
Quantitative data for 4-Pentenamide, N,N-diethyl- is summarized in the table below. It is important to note that while some properties are derived from experimental sources, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem |
| Molecular Weight | 155.24 g/mol | PubChem |
| CAS Number | 67449-88-1 | PubChem |
| IUPAC Name | N,N-diethylpent-4-enamide | PubChem |
| Canonical SMILES | CCN(CC)C(=O)CCC=C | PubChem |
Computed Properties
The following table outlines key computed properties that provide insight into the molecule's behavior in various chemical and biological systems. These values are derived from computational models.
| Property | Value | Source |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
| Complexity | 128 | PubChem |
Spectroscopic Data
While specific spectra for 4-Pentenamide, N,N-diethyl- are held in proprietary databases, the expected spectroscopic features can be inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons of the terminal double bond, the ethyl groups attached to the nitrogen, and the methylene groups of the pentenamide backbone. The vinyl protons would likely appear as a complex multiplet in the downfield region (around 5-6 ppm). The ethyl groups would present as a quartet and a triplet.
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¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon (downfield), the two carbons of the double bond, and the aliphatic carbons of the ethyl and pentenamide chains.
Mass Spectrometry (MS)
GC-MS data from the NIST Mass Spectrometry Data Center indicates a total of 106 peaks. The molecular ion peak [M]⁺ would be expected at m/z 155. Common fragmentation patterns for amides would likely be observed, including cleavage alpha to the carbonyl group and the nitrogen atom. The top three peaks are reported at m/z values of 58, 100, and 55.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A strong C=O stretching vibration for the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹.
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C-H stretching vibrations for the sp²-hybridized carbons of the double bond, appearing just above 3000 cm⁻¹.
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C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chains, appearing just below 3000 cm⁻¹.
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A C=C stretching vibration around 1640 cm⁻¹.
Synthesis and Experimental Protocols
Proposed Synthesis of 4-Pentenamide, N,N-diethyl-
The proposed synthesis involves a two-step process starting from 4-pentenoic acid.
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Formation of the Acyl Chloride: 4-pentenoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-pentenoyl chloride. This reaction is typically carried out in an inert solvent.
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Amidation: The resulting 4-pentenoyl chloride is then reacted with diethylamine to yield N,N-diethyl-4-pentenamide. This reaction is usually performed in the presence of a base to neutralize the HCl byproduct.
Hypothetical Experimental Protocol
Materials:
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4-pentenoic acid
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Thionyl chloride
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Diethylamine
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Triethylamine
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Step 1: Synthesis of 4-Pentenoyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-pentenoic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).
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Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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Step 2: Synthesis of 4-Pentenamide, N,N-diethyl-
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Dissolve the crude 4-pentenoyl chloride in anhydrous diethyl ether and cool the solution in an ice bath.
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In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
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Slowly add the diethylamine solution to the cooled 4-pentenoyl chloride solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude 4-Pentenamide, N,N-diethyl- can be purified by vacuum distillation or column chromatography.
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Caption: Proposed synthesis workflow for 4-Pentenamide, N,N-diethyl-.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 4-Pentenamide, N,N-diethyl- are not available in the current scientific literature. However, the structurally similar compound, 2,2-diethyl-4-pentenamide, has been identified as a sedative. This suggests that N,N-diethyl-4-pentenamide may also exhibit activity within the central nervous system (CNS).
Unsaturated amides are a class of compounds with diverse biological activities. Their effects can be attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the double bond and the amide functionality are key to these interactions.
Potential Mechanism of Action (Hypothetical)
Given the sedative properties of a related compound, it is plausible that 4-Pentenamide, N,N-diethyl- could act as a modulator of inhibitory neurotransmission in the CNS. A hypothetical signaling pathway could involve the potentiation of GABAergic signaling.
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GABAᴀ Receptor Modulation: The compound might bind to an allosteric site on the GABAᴀ receptor, a ligand-gated ion channel. This binding could enhance the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).
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Increased Chloride Influx: Potentiation of the GABAᴀ receptor would lead to an increased influx of chloride ions into the neuron.
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Neuronal Hyperpolarization: The increased negative charge inside the neuron would result in hyperpolarization, making it more difficult for the neuron to fire an action potential.
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CNS Depression: The overall effect would be a depression of neuronal activity in the CNS, leading to sedative and potentially hypnotic effects.
Caption: Hypothetical signaling pathway for the potential sedative effect.
It must be emphasized that this proposed mechanism is speculative and requires experimental validation through dedicated pharmacological studies.
Safety and Handling
Specific safety data for 4-Pentenamide, N,N-diethyl- is not extensively documented. However, based on the general properties of amides and unsaturated compounds, the following precautions are recommended:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition. The terminal double bond may be susceptible to polymerization or oxidation over time.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
This guide serves as a foundational resource for professionals engaged in research and development involving 4-Pentenamide, N,N-diethyl-. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
